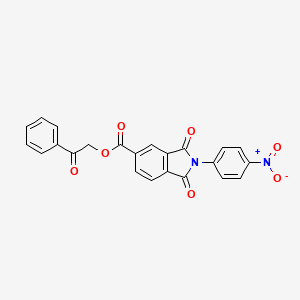![molecular formula C23H23N3O5S B11667561 N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11667561.png)
N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide: is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzenesulfonamide group, a hydrazino carbonyl group, and a dimethoxybenzylidene moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide typically involves a multi-step process. The initial step often includes the formation of the hydrazino carbonyl intermediate, followed by the introduction of the dimethoxybenzylidene group under controlled conditions. The final step involves the sulfonamide formation, which is achieved through a reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazino carbonyl group, converting it into an amine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydrazino carbonyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the benzenesulfonamide group can interact with receptor sites, modulating their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
- N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide
- N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide
Comparison: While these similar compounds share structural similarities, the position and number of methoxy groups on the benzylidene moiety can significantly influence their chemical reactivity and biological activity. The unique arrangement of functional groups in N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide contributes to its distinct properties and applications.
Propiedades
Fórmula molecular |
C23H23N3O5S |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H23N3O5S/c1-26(32(28,29)20-9-5-4-6-10-20)19-14-12-17(13-15-19)23(27)25-24-16-18-8-7-11-21(30-2)22(18)31-3/h4-16H,1-3H3,(H,25,27)/b24-16+ |
Clave InChI |
OXMASFHVSKLZBM-LFVJCYFKSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667481.png)
![4-Amino-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11667484.png)
![N'-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11667491.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667498.png)
![4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11667504.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11667505.png)
![3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B11667509.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11667517.png)
![methyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667521.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11667528.png)
![N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667531.png)
![N-(3-{(1E)-1-[2-({2-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B11667532.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11667536.png)

